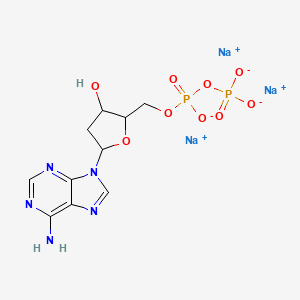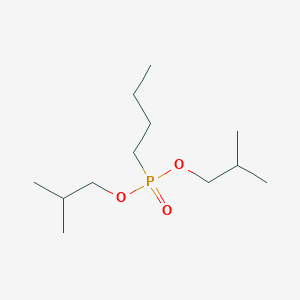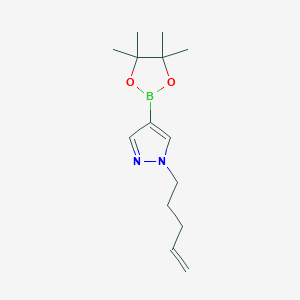
2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butenoic acid backbone with dichloro and amino substituents, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and minimize waste. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dichloro groups to less reactive species.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and may require the use of solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers utilize this compound to investigate its effects on biological systems and its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- involves its interaction with molecular targets through its functional groups. The dichloro and amino substituents play crucial roles in binding to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid: A short-chain unsaturated carboxylic acid with a similar butenoic acid backbone.
Isocrotonic acid: An isomer of crotonic acid with a cis-alkene configuration.
Uniqueness
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- stands out due to its dichloro and amino substituents, which confer unique reactivity and biological activity. These features make it distinct from other butenoic acid derivatives and valuable for specialized applications .
Propriétés
Formule moléculaire |
C13H13Cl2NO3 |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
(E)-2,3-dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(18)19/h4-6H,3H2,1-2H3,(H,16,17)(H,18,19)/b10-9+ |
Clé InChI |
CEJAFXRNLBHTRO-MDZDMXLPSA-N |
SMILES isomérique |
CCC1=CC=CC(=C1NC(=O)/C(=C(/C(=O)O)\Cl)/Cl)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C(=C(C(=O)O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)

![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)



![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)



![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
